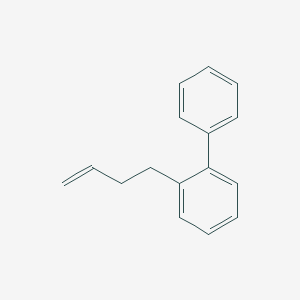

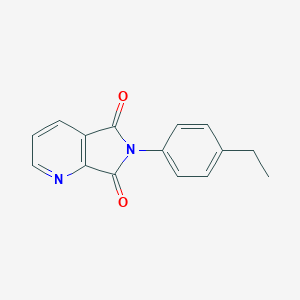

2-(But-3-en-1-yl)-1,1'-biphenyl

Vue d'ensemble

Description

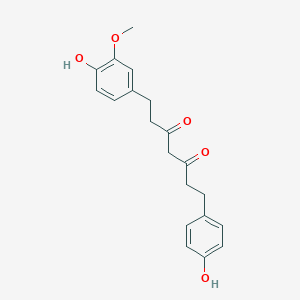

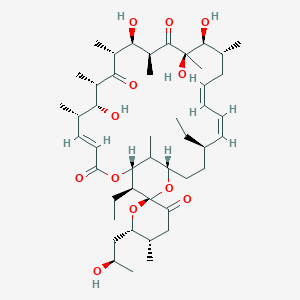

The compound 2-(But-3-en-1-yl)-1,1'-biphenyl is a biphenyl derivative with a but-3-enyl group attached to the biphenyl structure. Biphenyl compounds are known for their diverse applications, including their use in liquid crystal technology and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of biphenyl derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of but-3-enyl-based fluorinated biphenyl liquid crystals involves a nine-step reaction starting from 4-alkylcyclohexanecarboxylic acids . Similarly, the synthesis of 1,2-bis[2-(2,4,6-tri-tert-butylphenyl)phosphanediylmethyl]benzene, a related biphenyl compound, is reported, which further reacts to form chelated and cyclometallated complexes . These syntheses often require careful control of reaction conditions and purification steps to achieve the desired product.

Molecular Structure Analysis

The molecular structure of biphenyl derivatives is crucial for their properties and applications. X-ray crystallography and NMR techniques are commonly used to determine the structure of these compounds. For example, the structure of 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1'-biphenyl]-4-ol was analyzed using NMR and X-ray techniques, revealing its preference for a quinone arrangement in the solid state . Computational studies, such as density functional theory (DFT), are also employed to predict and analyze the molecular structure and properties of biphenyl derivatives .

Chemical Reactions Analysis

Biphenyl derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential applications. The novel seven-membered ring complex [PdLCl2] derived from a biphenyl compound reacts with alcohols to yield a chiral cyclometallated complex . Additionally, the reactivity of biphenyl derivatives towards ammonia and benzylamine has been studied, resulting in the formation of pyrrolones and N-benzylpyrrolones, which exhibit biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives, such as mesomorphic properties, are influenced by their molecular structure. But-3-enyl-based fluorinated biphenyl liquid crystals show a broad nematic mesophase with low melting points and high clearing points, which are desirable features for liquid crystal display applications . The presence of substituents like the but-3-enyl group and lateral fluoro substituents can significantly affect these properties .

Applications De Recherche Scientifique

1. Synthesis and Characterization Studies

- Synthesis and Fluorescence : A study by Baskar & Subramanian (2011) synthesized derivatives of biphenyl, which demonstrated unique solubility, color, absorbance, and fluorescence properties in various solvents. These findings are significant for applications in material science and chemistry (Baskar & Subramanian, 2011).

2. Medicinal Chemistry and Pharmacology

- Tyrosinase Inhibitors : Kwong et al. (2017) synthesized novel biphenyl ester derivatives and found that some of these compounds showed significant anti-tyrosinase activities. This has implications for developing treatments for conditions like hyperpigmentation (Kwong et al., 2017).

- Anti-inflammatory and Antimicrobial Activities : Khan & Husain (2002) reported the synthesis of 2-arylidene-4-(biphenyl-4-yl)but-3-en-4-olides with promising anti-inflammatory and anti-microbial activities. This suggests potential applications in developing new pharmaceutical agents (Khan & Husain, 2002).

3. Material Science and Engineering

- Photophysical Properties : Tang et al. (2021) studied biphenyl carbazole derivatives, revealing unique luminescence and thermal properties. These findings could be leveraged in designing advanced materials for optoelectronic applications (Tang et al., 2021).

4. Catalysis and Chemical Engineering

- Palladium Complexes in Catalysis : Potkin et al. (2014) synthesized isoxazole-3-carbaldehyde oximes that form complexes with palladium, displaying high catalytic activity in the Suzuki reaction. This research contributes to the field of catalysis, particularly in organic synthesis (Potkin et al., 2014).

5. Electronic and Optical Applications

- Molecular Switches : Kanaani et al. (2016) investigated a compound for its photochromic properties, suggesting its potential as a molecular switch in electronic devices. This research opens avenues in molecular electronics and photonics (Kanaani et al., 2016).

Propriétés

IUPAC Name |

1-but-3-enyl-2-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-2-3-9-14-12-7-8-13-16(14)15-10-5-4-6-11-15/h2,4-8,10-13H,1,3,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTSUPCKXFUGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=CC=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602942 | |

| Record name | 2-(But-3-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(But-3-en-1-yl)-1,1'-biphenyl | |

CAS RN |

157581-09-4 | |

| Record name | 2-(But-3-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,2,4]Triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B142335.png)

![[(1R,2R)-3,3-diethoxy-2-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B142361.png)